Cas no 165682-87-1 (2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid)
2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid
- STK114027
- 2-(Naphthalen-1-ylamino)-thiazole-4-carboxylic
- 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid
- 2-(Naphthalen-1-ylamino)-thiazole-4-carboxylic acid
- AC1MC20R
- CTK7J0769
- MolPort-000-157-677
- AG-A-32812
- DTXSID80375041
- 2-[(naphthalen-1-yl)amino]-1,3-thiazole-4-carboxylic acid
- 165682-87-1
- AKOS005399571
-
- MDL: MFCD04117330
- Inchi: 1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
- InChI Key: XSZOWHQWFVZXMX-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)N=C1NC1=CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 270.04600
- Monoisotopic Mass: 270.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 90.5Ų
Experimental Properties
- PSA: 90.46000
- LogP: 3.81110
2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM260046-1g |
2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid |
165682-87-1 | 95% | 1g |
$551 | 2021-08-18 | |
| Fluorochem | 020719-250mg |
2-(Naphthalen-1-ylamino)-thiazole-4-carboxylic acid |
165682-87-1 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 020719-1g |
2-(Naphthalen-1-ylamino)-thiazole-4-carboxylic acid |
165682-87-1 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 020719-2g |
2-(Naphthalen-1-ylamino)-thiazole-4-carboxylic acid |
165682-87-1 | 2g |
£598.00 | 2022-03-01 | ||
| Chemenu | CM260046-1g |
2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid |
165682-87-1 | 95% | 1g |
$648 | 2023-01-07 |
2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid
Professional Introduction to 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid (CAS No. 165682-87-1)
2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid, identified by its Chemical Abstracts Service number CAS No. 165682-87-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule combines a naphthalene moiety with a thiazole core, linked through an amino group, and terminated with a carboxylic acid functional group. Its unique structural features make it a valuable intermediate in the development of novel therapeutic agents, particularly in the quest for innovative treatments for various diseases.
The thiazole ring is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. It is integral to numerous pharmacologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The incorporation of a naphthalen-1-ylamino substituent into the thiazole framework introduces additional complexity and potential for modulating biological interactions. This dual functionality positions the compound as a versatile building block for drug design.
In recent years, there has been growing interest in derivatives of 1,3-thiazole due to their demonstrated efficacy in inhibiting key enzymes and pathways involved in metabolic disorders and cancer. The carboxylic acid group at the 4-position of the thiazole ring further enhances the compound's reactivity, allowing for further derivatization through esterification or amidation reactions. These modifications can fine-tune the pharmacokinetic properties and target specificity of the resulting molecules.
One of the most compelling aspects of 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid is its potential as a precursor for kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancers. By leveraging the naphthalene and thiazole moieties, researchers have designed molecules that can selectively inhibit aberrant kinase activity. Preliminary studies suggest that this compound exhibits promising inhibitory effects on certain tyrosine kinases, making it a candidate for further investigation in oncology research.
The naphthalen-1-ylamino group contributes to the compound's hydrophobicity while also providing steric bulk, which can be exploited to optimize binding affinity to biological targets. This balance between hydrophobicity and steric hindrance is crucial for achieving high selectivity and low toxicity in drug candidates. Additionally, the presence of both nitrogen and sulfur atoms in the molecule allows for diverse interactions with biological systems, including hydrogen bonding and metal coordination.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid for potential biological activity. Molecular docking simulations have been used to predict how this molecule might interact with specific protein targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by allowing researchers to rapidly evaluate large libraries of compounds without extensive wet chemistry.
The synthesis of 2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the naphthalenylamino group typically requires nucleophilic aromatic substitution or cross-coupling reactions, while the formation of the thiazole ring can be achieved through cyclization reactions involving sulfur-containing precursors. The final carboxylic acid functionality can be installed via oxidation or hydrolysis of an ester or amide intermediate.
In conclusion,2-(naphthalen-1-ylamino)-1,3-thiazole-4-carboxylic Acid (CAS No. 165682-87-1) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,CAS No. 165682-87-1 will likely remain at the forefront of medicinal chemistry investigations.
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